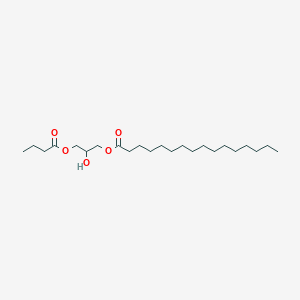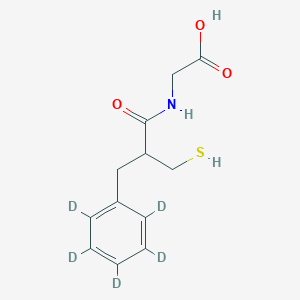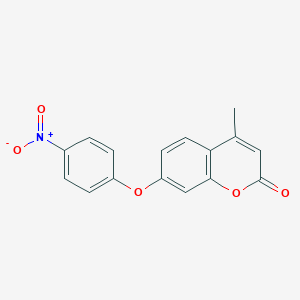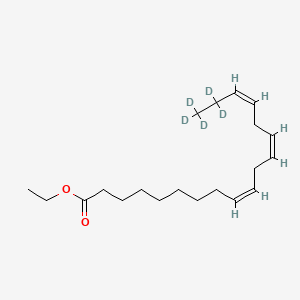
Hexadecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester
Übersicht
Beschreibung
1-Palmitoyl-3-Butyryl-rac-Glycerol ist eine Diacylglycerolverbindung, die Palmitinsäure an der sn-1-Position und Buttersäure an der sn-3-Position enthält . Es ist bekannt für seine Rolle in der Lipidbiochemie und hat verschiedene Anwendungen in der wissenschaftlichen Forschung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
1-Palmitoyl-3-Butyryl-rac-Glycerol kann durch Veresterungsreaktionen von Palmitinsäure und Buttersäure mit Glycerin synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Schwefelsäure, und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Diacylglycerols zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion von 1-Palmitoyl-3-Butyryl-rac-Glycerol großtechnische Veresterungsprozesse. Diese Prozesse verwenden hochreine Reaktanten und fortschrittliche katalytische Systeme, um hohe Ausbeuten und Reinheit des Endprodukts zu erreichen. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und eine konstante Qualität zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-3-Butyryl-rac-Glycerol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 1-Palmitoyl-3-Butyryl-rac-Glycerol beinhaltet seine Wechselwirkung mit lipidstoffwechselnden Wegen. Es dient als Substrat für Lipasen, die die Hydrolyse der Esterbindungen katalysieren und Palmitinsäure und Buttersäure freisetzen. Diese Fettsäuren können dann an verschiedenen Stoffwechselprozessen teilnehmen und so Zellfunktionen und Signalwege beeinflussen .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Palmitoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving palmitic acid and butyric acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired diacylglycerol .
Industrial Production Methods
In industrial settings, the production of 1-Palmitoyl-3-Butyryl-rac-glycerol involves large-scale esterification processes. These processes utilize high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Palmitoyl-3-Butyryl-rac-Glycerol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.
Substitution: Die Estergruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von 1-Palmitoyl-3-Butyryl-rac-Glycerol, wie z. B. Alkohole, Ketone und substituierte Ester .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-Glycerol: Diese Verbindung enthält neben Palmitinsäure und Buttersäure auch Stearinsäure an der sn-2-Position.
1-Palmitoyl-2-Oleoyl-3-Butyryl-rac-Glycerol: Diese Verbindung enthält neben Palmitinsäure und Buttersäure auch Ölsäure an der sn-2-Position.
Einzigartigkeit
1-Palmitoyl-3-Butyryl-rac-Glycerol ist aufgrund seiner spezifischen Kombination aus Palmitinsäure und Buttersäure einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Seine Struktur ermöglicht es ihm, als wertvolles Werkzeug in der Lipidforschung zu dienen, insbesondere in Studien zum Diacylglycerolstoffwechsel und zur Lipasespezifität .
Eigenschaften
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)28-20-21(24)19-27-22(25)17-4-2/h21,24H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYBQRDPCWABIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-82-1 | |
| Record name | 3-Butyro-1-palmitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BUTYRO-1-PALMITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1924Z7R0CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)


![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B3026112.png)


![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)

